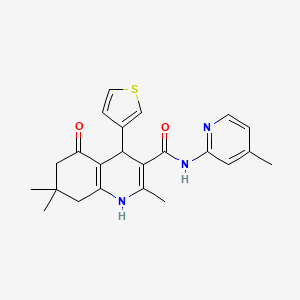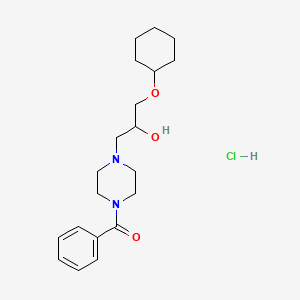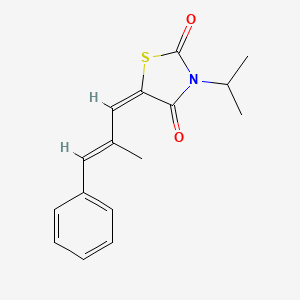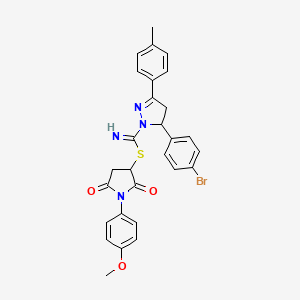
3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the quinazolinone family, which has been studied extensively for their pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by inhibiting various cellular pathways involved in cancer cell proliferation and survival. Additionally, this compound has also been shown to interfere with bacterial and fungal cell wall synthesis, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating various cellular pathways involved in programmed cell death. Additionally, this compound has also been shown to inhibit cancer cell proliferation by interfering with cellular signaling pathways involved in cell division. In bacterial and fungal cells, this compound has been shown to disrupt cell wall synthesis, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its potential as a potent anticancer and antimicrobial agent. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the major limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can exert toxic effects on normal cells at high concentrations, limiting its potential clinical applications.
Zukünftige Richtungen
There are several future directions for research on 3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. One of the major areas of research is to further elucidate the mechanism of action of this compound. Additionally, further studies are needed to determine the potential clinical applications of this compound in cancer and infectious disease treatment. Furthermore, the development of novel derivatives of this compound with improved pharmacological properties is also an area of future research.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can be achieved through various methods. One of the most commonly used methods involves the reaction between 4-chloroaniline and 4-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst and solvent. The resulting product is then subjected to cyclization using a suitable reagent to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their proliferation. Additionally, this compound has also shown potential as an antimicrobial agent, with studies demonstrating its efficacy against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-27-19-12-13(6-11-18(19)25)20-23-17-5-3-2-4-16(17)21(26)24(20)15-9-7-14(22)8-10-15/h2-12,20,23,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIESNEAFIDJNHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5202469.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202483.png)

![2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5202515.png)


![2-chloro-5-[(diphenylacetyl)amino]benzamide](/img/structure/B5202530.png)
![N-cyclopentyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5202538.png)
![1-cycloheptyl-5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5202539.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B5202547.png)
